Cas no 15480-76-9 (Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI))
15480-76-9 structure
Product Name:Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
N.o CAS:15480-76-9
MF:C19H18Na4O8P2
MW:528.248031139374
CID:205073
PubChem ID:203916
Update Time:2025-04-19
Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
- F 6060 tetrasodium diphosphate
- Bis(p-hydroxyphenyl)cyclohexylidenemethane tetrasodium diphosphate
- 15480-76-9
- 4,4'-(Cyclohexylidenemethylene)diphenol bis(dihydrogen phosphate) tetrasodium salt
- NSC 93369
- Phenol, 4,4'-(cyclohexylidenemethylene)di-, bis(dihydrogen phosphate) tetrasodium salt
- 4-(Cyclohexylidene(4-(phosphonooxy)phenyl)methyl)phenol dihydrogen phosphate, tetrasodium salt
- DTXSID40165723
- Phenol, 4-(cyclohexylidene(4-(phosphonooxy)phenyl)methyl)-, dihydrogen phosphate, tetrasodium salt
- F 6111
-
- Inchi: 1S/C19H22O8P2.4Na/c20-28(21,22)26-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27-29(23,24)25;;;;/h6-13H,1-5H2,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4
- Chave InChI: VRCWIALKUSZKMP-UHFFFAOYSA-J
- SMILES: P(=O)([O-])([O-])OC1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OP(=O)([O-])[O-])=C1/CCCCC/1.[Na+].[Na+].[Na+].[Na+]
Propriedades Computadas
- Massa Exacta: 440.07906
- Massa monoisotópica: 528.00676865g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 33
- Contagem de Ligações Rotativas: 4
- Complexidade: 589
- Contagem de Unidades Ligadas Covalentemente: 5
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 145Ų
Propriedades Experimentais
- PSA: 133.52
Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) Literatura Relacionada
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
15480-76-9 (Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)) Produtos relacionados
- 522-40-7((E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel